molecular formula C10H14N2O B2386820 (3S)-1-(4-aminophenyl)pyrrolidin-3-ol CAS No. 1416276-67-9

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol

Cat. No.: B2386820
CAS No.: 1416276-67-9
M. Wt: 178.235
InChI Key: QSXNLJITQBHSMT-JTQLQIEISA-N
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Description

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group at the third position and an aminophenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(4-aminophenyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Introduction of the Aminophenyl Group: This step may involve a nucleophilic substitution reaction where an aminophenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC.

    Reduction: The aminophenyl group can undergo reduction reactions to form corresponding amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Potential use as a chiral catalyst in asymmetric synthesis.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding Studies: Used in studies involving receptor-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting neurological or psychiatric conditions.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (3S)-1-(4-aminophenyl)pyrrolidin-3-ol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(4-hydroxyphenyl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an amino group.

    (3S)-1-(4-methylphenyl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of an amino group.

Uniqueness

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol is unique due to the presence of both an aminophenyl group and a hydroxyl group on the pyrrolidine ring, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXNLJITQBHSMT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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